molecular formula C7H11IN2 B3276909 1-Allyl-3-methylimidazolium iodide CAS No. 65039-07-8

1-Allyl-3-methylimidazolium iodide

Cat. No.: B3276909
CAS No.: 65039-07-8
M. Wt: 250.08 g/mol
InChI Key: IPVXEUXSWNLULC-UHFFFAOYSA-M
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Preparation Methods

1-Allyl-3-methylimidazolium iodide can be synthesized through a straightforward reaction between 1-methylimidazole and allyl iodide. The reaction typically occurs under mild conditions, often at room temperature, and involves the nucleophilic substitution of the allyl group onto the nitrogen atom of the imidazole ring . The reaction can be represented as follows:

1-Methylimidazole+Allyl iodide1-Allyl-3-methylimidazolium iodide\text{1-Methylimidazole} + \text{Allyl iodide} \rightarrow \text{this compound} 1-Methylimidazole+Allyl iodide→1-Allyl-3-methylimidazolium iodide

For industrial production, the process may involve larger-scale reactors and more controlled environments to ensure high purity and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

1-Allyl-3-methylimidazolium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents, although specific conditions and reagents may vary.

    Substitution: The iodide ion in this compound can be substituted with other anions through metathesis reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with silver nitrate would yield 1-Allyl-3-methylimidazolium nitrate and silver iodide as a byproduct .

Comparison with Similar Compounds

1-Allyl-3-methylimidazolium iodide can be compared with other imidazolium-based ionic liquids, such as:

The uniqueness of this compound lies in its allyl group, which provides distinct reactivity and interaction capabilities compared to other imidazolium-based ionic liquids .

Properties

IUPAC Name

1-methyl-3-prop-2-enylimidazol-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2.HI/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVXEUXSWNLULC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC=C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65039-07-8
Record name 1-Allyl-3-methylimidazolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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